molecular formula C14H10N4O4 B2821262 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione CAS No. 324580-27-0

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione

Cat. No. B2821262
CAS RN: 324580-27-0
M. Wt: 298.258
InChI Key: IJOXZDVXUCYFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activities

A study by Sharma et al. (2016) highlights the synthesis of functionalized 5-(isoindole-1,3-dione) pyrimidinones, which includes compounds related to 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione. These compounds have been tested for their anticonvulsant activities using in vivo methods like MES and PTZ tests. Notably, a derivative of this compound class showed significant anticonvulsant activity at a specific test dose (Sharma, Gawande, Mohan, & Goel, 2016).

Chromogenic Receptors for Ions

Bhattacharyya et al. (2017) reported a novel compound synthesized by condensation involving a similar structural moiety, which serves as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions. The compound's chromogenic response is reversible, indicating its potential in constructing reversible paper strips for detecting these ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).

Antiviral Action

A study from 1979 by Garcia-Gancedo et al. explored derivatives of benzo[de]isoquinoline-diones, closely related to the compound . These derivatives demonstrated inhibitory activity against herpes simplex and vaccinia viruses in cell cultures, suggesting their potential antiviral applications (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).

Corrosion Inhibition

A 2014 study by Ansari, Quraishi, and Singh investigated Schiff’s bases with structural similarity, which acted as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the potential application of similar compounds in the field of material science and corrosion prevention (Ansari, Quraishi, & Singh, 2014).

Polymerisation Processes

Smith and Tighe (1981) studied the polymerisation process involving similar structural compounds. This research provides insights into the use of such compounds in polymer science, particularly in the formation of poly-α-esters with potential applications in various industrial and medical fields (Smith & Tighe, 1981).

properties

IUPAC Name

5-nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-13-10-5-4-9(18(21)22)7-11(10)14(20)17(13)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOXZDVXUCYFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione

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